molecular formula C19H16ClFO3 B5796477 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one

6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one

Katalognummer B5796477
Molekulargewicht: 346.8 g/mol
InChI-Schlüssel: BKSPFVBKALCHCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that selectively inhibits glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. The inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Wirkmechanismus

6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibitor VIII selectively inhibits 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ by binding to the ATP-binding site of the enzyme. 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibition leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibitor VIII has been shown to have various biochemical and physiological effects in preclinical models of diseases. In cancer, 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibition leads to the inhibition of tumor growth and metastasis and sensitizes cancer cells to chemotherapy and radiation therapy. In diabetes, 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibition leads to the improvement of insulin sensitivity and glucose homeostasis. In neurodegenerative disorders, 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibition leads to the reduction of neuroinflammation and the improvement of cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibitor VIII has several advantages for lab experiments, including its high selectivity and potency for 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ, which allows for the specific inhibition of the enzyme without affecting other kinases. However, 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibitor VIII also has some limitations, including its low solubility in water, which can make it difficult to use in certain assays, and its potential off-target effects, which can complicate the interpretation of the results.

Zukünftige Richtungen

There are several future directions for the development and application of 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibitor VIII. One direction is the optimization of the synthesis method to improve the yield, purity, and scalability of the compound. Another direction is the development of more potent and selective 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibitors with improved pharmacokinetic properties. Additionally, the application of 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibitor VIII in combination with other therapies, such as chemotherapy and radiation therapy, could lead to improved outcomes in cancer patients. Finally, the investigation of the role of 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibition in other diseases, such as cardiovascular diseases and inflammatory disorders, could lead to the identification of new therapeutic targets.

Synthesemethoden

The synthesis of 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibitor VIII is a multistep process that involves the reaction of 4-fluorobenzyl alcohol with 6-chloro-4-propylcoumarin in the presence of a base, followed by the reaction of the resulting intermediate with phosphoryl chloride and triethylamine. The final product is obtained after purification by column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibitor VIII has been extensively studied in various preclinical models of diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy and inhibit tumor growth and metastasis. In diabetes, 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibition has been shown to improve insulin sensitivity and glucose homeostasis. In neurodegenerative disorders, 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibition has been shown to reduce neuroinflammation and improve cognitive function.

Eigenschaften

IUPAC Name

6-chloro-7-[(4-fluorophenyl)methoxy]-4-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFO3/c1-2-3-13-8-19(22)24-17-10-18(16(20)9-15(13)17)23-11-12-4-6-14(21)7-5-12/h4-10H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSPFVBKALCHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-7-[(4-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.